Ethyl 4-[(2-{[(3-iodophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[2-(3-IODOBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, a benzamide group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(3-IODOBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzamide intermediate. The benzamide is then coupled with a piperazine derivative under specific reaction conditions. Common reagents used in these reactions include ethyl chloroformate, iodine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(3-IODOBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The iodine atom in the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce an azide group in place of the iodine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ETHYL 4-[2-(3-IODOBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets. The piperazine ring can act as a ligand for various receptors, while the benzamide group may facilitate binding to proteins or enzymes. The iodine atom could also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[2-(3-CHLOROBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE: Similar structure but with a chlorine atom instead of iodine.
ETHYL 4-[2-(3-FLUOROBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE: Similar structure but with a fluorine atom instead of iodine.
ETHYL 4-[2-(3-BROMOBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in ETHYL 4-[2-(3-IODOBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE makes it unique compared to its analogs with different halogens. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and binding characteristics, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C21H22IN3O4 |
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Molecular Weight |
507.3 g/mol |
IUPAC Name |
ethyl 4-[2-[(3-iodobenzoyl)amino]benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H22IN3O4/c1-2-29-21(28)25-12-10-24(11-13-25)20(27)17-8-3-4-9-18(17)23-19(26)15-6-5-7-16(22)14-15/h3-9,14H,2,10-13H2,1H3,(H,23,26) |
InChI Key |
CUJDAXVGIXIEOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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